Glucosamine sulfate sodium chloride
Description
Historical Context of Glucosamine (B1671600) Derivatives in Scientific Inquiry
The scientific journey of glucosamine and its derivatives began with its natural discovery in the exoskeletons of crustaceans, animal bones, and fungi. ncats.io Glucosamine is an abundant monosaccharide, and its initial research was centered on its role as a precursor in the biochemical synthesis of glycosylated proteins and lipids. ncats.io In humans, glucosamine-6-phosphate is the biochemical precursor to all nitrogen-containing sugars and is synthesized as the first step in the hexosamine biosynthesis pathway. ncats.io
The development of various forms of glucosamine for research and potential therapeutic use led to the creation of salts like glucosamine sulfate (B86663) and glucosamine hydrochloride to improve stability. nih.gov The synthesis of glucosamine sulfate sodium chloride, a crystalline form, was a significant step, providing a pure and stable compound for more rigorous scientific investigation. scispace.comnih.gov This specific form consists of glucosamine, sulfate, chloride, and sodium ions in a 2:1:2:2 stoichiometric ratio. scispace.comresearchgate.net
Scope and Academic Relevance of this compound Studies
The academic relevance of this compound lies primarily in its use as a research compound to investigate the biochemical and cellular functions of glucosamine. It is utilized in laboratory settings to study its effects on various cell types, particularly chondrocytes, the cells found in cartilage. nih.gov
Research has explored its role in stimulating the synthesis of proteoglycans and glycosaminoglycans, which are essential components of the cartilage matrix. hpra.ie In vitro studies have shown that glucosamine sulfate can stimulate the synthesis of these molecules. hpra.ie Furthermore, investigations have delved into its potential to modulate inflammatory processes within joints. Some studies suggest that glucosamine can inhibit the activity of pro-inflammatory cytokines. drugbank.com
The compound is also used as a reference standard in laboratory tests as prescribed by pharmacopoeias. chemicalbook.comchemicalbook.com
Evolution of Research Paradigms for Aminosaccharide Sulfates
The research paradigms for aminosaccharide sulfates, including glucosamine sulfate, have evolved significantly over time. Initial research focused on the basic biochemical roles of these compounds as building blocks for macromolecules. ncats.io
The focus then shifted to understanding their potential pharmacological effects. Early in vitro studies often used high concentrations of glucosamine to demonstrate a stimulation of glycosaminoglycan synthesis. nih.gov However, later research began to question whether these concentrations were achievable in the human body. nih.gov
More recent research has adopted more sophisticated approaches, using advanced analytical methods to detect the compound in biological fluids and tissues. scispace.com Modern studies now often focus on the molecular mechanisms of action, investigating how glucosamine sulfate might influence gene expression and intracellular signaling pathways, such as the inhibition of the nuclear factor-kappa B (NF-kB) pathway. nih.gov There is also a growing interest in comparing the bioavailability and effects of different glucosamine formulations, such as glucosamine sulfate, glucosamine hydrochloride, and the stabilized this compound complex. examine.comresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | (C6H13NO5)2·H2SO4·2NaCl | goldenhighway.com |
| Molecular Weight | 573.31 g/mol | scispace.comgoldenhighway.com |
| Appearance | White to slightly yellow crystalline powder | beyond-collagen.comgoldenhighway.com |
| Solubility | Freely soluble in water, sparingly soluble in methanol, practically insoluble in acetone (B3395972). | chemicalbook.comchemicalbook.com |
| Storage Temperature | 2-8°C | chemicalbook.com |
Comparative Analysis of Different Forms of Glucosamine in Research
| Feature | This compound | Glucosamine Sulfate | Glucosamine Hydrochloride |
|---|---|---|---|
| Composition | Glucosamine sulfate stabilized with sodium chloride. scispace.com | Salt of glucosamine and sulfuric acid. hpra.ie | Salt of glucosamine and hydrochloric acid. examine.com |
| Bioavailability | Pharmacokinetic studies have been conducted, but direct comparative bioavailability with other forms requires more research. examine.com | Considered to have good oral bioavailability. examine.comresearchgate.net | May have lower bioavailability compared to glucosamine sulfate. examine.comresearchgate.net |
| Research Focus | Used in studies to understand the effects of a stabilized form of glucosamine sulfate. nih.gov | Extensively studied for its role in cartilage metabolism. hpra.ienih.gov | Also used in research, but some studies report less significant results compared to the sulfate form. examine.com |
| Stability | The addition of sodium chloride provides stability to the compound. scispace.comnih.gov | Can be less stable than the sodium chloride complex. | Generally considered stable. |
Structure
2D Structure
Properties
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILGVJTEVNNRV-VQRMJQQYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2Na2O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296149-13-7 | |
| Record name | Glucosamine sulfate sodium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSAMINE SULFATE SODIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RI65CXJ9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Formulation Science of Glucosamine Sulfate Sodium Chloride
Methodologies for Glucosamine (B1671600) Sulfate (B86663) Synthesis
The synthesis of glucosamine sulfate originates from glucosamine, which is most commonly derived from chitin, a biopolymer found in the exoskeletons of crustaceans.
Chitin Hydrolysis and Glucosamine Precursor Generation
Chitin is the primary raw material for the commercial production of glucosamine. researchgate.net This natural polymer is composed of N-acetyl-D-glucosamine units linked together. To generate the glucosamine precursor, chitin must first be extracted from sources like shrimp and crab shells through processes of demineralization (to remove calcium carbonate) and deproteinization. researchgate.net Following extraction, the chitin is depolymerized and deacetylated through hydrolysis.
Two primary methods are employed for this purpose:
Acid Hydrolysis : This is the traditional and widely used chemical method for producing glucosamine. It involves heating chitin in the presence of a strong acid, such as hydrochloric acid (HCl). nih.gov The acid cleaves both the glycosidic bonds that link the sugar units and the amide bonds, which removes the acetyl groups, yielding D-glucosamine. researchgate.net Reaction conditions, such as acid concentration (e.g., 15-36% HCl) and temperature (e.g., 40-90°C), must be carefully controlled to maximize the yield of glucosamine without causing its degradation. researchgate.netnih.gov The resulting product from this process is typically glucosamine hydrochloride. researchgate.net While effective, acid hydrolysis can be associated with high costs, lower yields (often below 65%), and the generation of acidic waste. nih.gov
Enzymatic Hydrolysis : As an alternative to harsh chemical methods, enzymatic hydrolysis offers a more environmentally friendly approach conducted under milder conditions. nih.govfrontiersin.org This method uses a complex of enzymes known as chitinases to break down chitin into its monomeric units, N-acetyl-D-glucosamine (GlcNAc). nih.govfrontiersin.org Further enzymatic action can then convert GlcNAc to glucosamine. The efficiency of enzymatic hydrolysis can be influenced by the source and crystalline structure of the chitin; for instance, β-chitin is more readily degraded than α-chitin. nih.gov While this method avoids the use of strong acids, optimizing reaction conditions and enzyme efficiency for industrial scale can be challenging. frontiersin.org
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |
|---|---|---|
| Reagents | Strong acids (e.g., Hydrochloric Acid) | Chitinase enzyme complex |
| Conditions | High temperature (40-90°C) and high acid concentration | Mild temperature and pH conditions |
| Primary Product | D-glucosamine hydrochloride | N-acetyl-D-glucosamine (GlcNAc), then glucosamine |
| Advantages | Established and widely used method | Environmentally friendly, avoids harsh chemicals nih.gov |
| Disadvantages | High cost, potential for product degradation, acidic waste generation nih.gov | Potentially lower yields, process optimization can be complex frontiersin.org |
Sulfation Pathways for Glucosamine Derivatization
Once glucosamine or its hydrochloride salt is obtained, the next step is the addition of a sulfate group to form glucosamine sulfate. This is a critical derivatization step. The synthesis can be achieved by reacting glucosamine, liberated from its hydrochloride salt, with a stoichiometric amount of concentrated sulfuric acid in a suitable solvent medium, such as acetone (B3395972). google.com Another approach involves the hydrolysis of chitosan using an acidic ionic liquid containing bisulfate, which can yield glucosamine sulfate directly. google.com The resulting glucosamine sulfate is then isolated and purified. However, pure glucosamine sulfate is highly hygroscopic, meaning it readily absorbs moisture from the air, which leads to chemical instability and degradation. acs.orgwjpmr.comresearchgate.net This inherent instability necessitates the stabilization process described in the following section.
Formation and Stabilization of Glucosamine Sulfate Sodium Chloride Double Salt
To counteract the hygroscopic and unstable nature of pure glucosamine sulfate, it is converted into a stable mixed salt with sodium chloride. google.comgoogle.com This double salt form is crystalline, non-hygroscopic, and stable under normal ambient temperatures and humidity. google.comgoogle.com
Role of Sodium Chloride in Glucosamine Sulfate Stabilization
Pure glucosamine sulfate is not suitable for direct use in many formulations due to its strong tendency to absorb moisture, which compromises its chemical stability. acs.orgresearchgate.net Sodium chloride is introduced to form a stable crystalline double salt. google.comgoogle.com This formation of a mixed salt with sodium chloride surprisingly stabilizes the hygroscopic glucosamine sulfate, even though sodium chloride itself can be hygroscopic. google.comgoogle.com The resulting compound, this compound, is a distinct, stable entity with a crystalline structure and a high melting point (above 300°C), making it far more suitable for manufacturing and formulation processes. google.comgoogle.com This stabilization is crucial for producing a commercially viable product with a reliable shelf life. wjpmr.com
Co-crystallization and Co-precipitation Techniques
The formation of the this compound double salt is achieved through techniques that bring the constituent molecules together into a stable crystal lattice. Co-crystallization involves dissolving the starting materials in a solvent and then inducing crystallization under controlled conditions. google.comnih.gov
A common method involves reacting D-glucosamine hydrochloride with a metal sulfate, such as sodium sulfate, in an aqueous solvent. google.com The reaction is typically heated to ensure complete dissolution and reaction, for example, at temperatures between 40°C and 70°C. google.comgoogle.com Following the reaction, the double salt is precipitated from the solution. This precipitation can be induced by cooling the solution and/or by adding a water-miscible organic solvent, such as ethanol (B145695) or acetone, which reduces the solubility of the salt and causes it to crystallize out of the solution. google.comgoogle.com The precipitated crystals are then recovered through filtration and dried. google.com
Industrial-scale Production Process Optimization
For large-scale industrial production, efficiency, cost-effectiveness, and product consistency are paramount. Optimization strategies focus on streamlining the synthesis and formulation process. One significant advancement is the use of spray drying technology. google.com This method avoids the traditional, more complex steps of crystallization, filtration, and drying. google.com
In an optimized industrial process, glucosamine hydrochloride and sodium sulfate are dissolved in purified water in specific molar ratios (e.g., 2 moles of glucosamine hydrochloride to 1 mole of sodium sulfate) and reacted under controlled temperatures (e.g., 40-50°C) for a set time (e.g., 1-2 hours). google.comgoogle.com The resulting solution containing the this compound double salt is then filtered and fed directly into a spray dryer. google.com This technique atomizes the liquid into fine droplets in a hot air stream, rapidly evaporating the solvent and producing a uniform, dry powder of the double salt at one time. google.com This method offers advantages such as high yield (up to 98%), energy conservation, and consistent product quality, making it highly suitable for industrial manufacturing. google.comgoogle.com
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Glucosamine Hydrochloride, Anhydrous Sodium Sulfate | google.com |
| Molar Ratio (Glucosamine HCl : Sodium Sulfate) | 2 : 1 | google.com |
| Solvent | Purified Water | google.comgoogle.com |
| Reaction Temperature | 50 - 70°C | google.com |
| Reaction Time | 0.5 - 2 hours | google.com |
| Precipitating Agent | 95% Ethanol | google.com |
| Final Product Yield | ~98% | google.com |
Table of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | (C₆H₁₄NO₅)₂SO₄·2NaCl |
| Chitin | (C₈H₁₃NO₅)n |
| Glucosamine | C₆H₁₃NO₅ |
| Glucosamine hydrochloride | C₆H₁₃NO₅·HCl |
| N-acetyl-D-glucosamine | C₈H₁₅NO₆ |
| Sodium Chloride | NaCl |
| Hydrochloric Acid | HCl |
| Sodium Sulfate | Na₂SO₄ |
| Sulfuric Acid | H₂SO₄ |
| Acetone | C₃H₆O |
| Ethanol | C₂H₅OH |
| Calcium Carbonate | CaCO₃ |
Comparative Analysis of Glucosamine Salt Formulations in Chemical Manufacturing
In the manufacturing of glucosamine-based products, the selection of the specific salt form is a critical decision that influences the compound's stability, physicochemical properties, and suitability for formulation. The inherent instability of the base glucosamine molecule necessitates its conversion into a salt form for pharmaceutical use. researchgate.net The most common forms available are glucosamine sulfate, which requires stabilization, and glucosamine hydrochloride. researchgate.netjustvitamins.co.uk
Distinguishing this compound from Other Glucosamine Salts
Glucosamine is commercially available in several salt forms, primarily glucosamine sulfate and glucosamine hydrochloride. datainsightsmarket.com The choice between these forms is largely dictated by chemical stability and manufacturing considerations. Pure glucosamine sulfate is notoriously unstable due to its hygroscopic nature, meaning it readily absorbs moisture from the air, which leads to degradation. acs.orgwjpmr.com To counteract this, it must be stabilized by forming a double or mixed salt, most commonly with sodium chloride or potassium chloride. justvitamins.co.ukacs.org
This compound is a mixed salt specifically engineered to provide stability to the glucosamine sulfate molecule. google.com This formulation, corresponding to the empirical formula (C6H14NO5)2SO4·2NaCl, results in a non-hygroscopic, crystalline powder with a high melting point (above 300°C), making it stable under normal temperature and humidity conditions. google.comdrugfuture.comgoogle.com This stability is a significant advantage for its use in the preparation of various pharmaceutical forms. google.com
Glucosamine Hydrochloride (HCl) , in contrast, is an inherently more stable and less hygroscopic compound. justvitamins.co.ukacs.org It is a more concentrated form of glucosamine and does not require the addition of stabilizing salts like sodium chloride or potassium chloride. justvitamins.co.ukaskthescientists.com
Glucosamine Sulfate Potassium Chloride is another common stabilized form, created by using potassium chloride instead of sodium chloride. wjpmr.com From a clinical standpoint, studies comparing the potassium salt and sodium salt preparations have found them to be similarly effective. nih.gov
An important consideration in the analysis of these compounds is their actual chemical composition. Some research indicates that commercially marketed "glucosamine sulfate" may not be a true double salt but rather a physical mixture of the more stable glucosamine hydrochloride and a sulfate salt, such as potassium sulfate (K2SO4). researchgate.netacs.org This distinction is critical as it affects the actual amount of the active glucosamine ingredient in the product. researchgate.net
The following table provides a comparative overview of the different glucosamine salt formulations:
Table 1: Comparison of Common Glucosamine Salt Formulations
| Feature | This compound | Glucosamine Sulfate (Unstabilized) | Glucosamine Hydrochloride (HCl) |
|---|---|---|---|
| Chemical Form | Mixed salt with sodium chloride google.com | Sulfate salt | Hydrochloride salt justvitamins.co.uk |
| Stability | High; stable at ambient conditions google.com | Low; unstable in air researchgate.net | High; naturally stable justvitamins.co.uk |
| Hygroscopicity | Non-hygroscopic acs.orggoogle.com | Highly hygroscopic acs.orgwjpmr.com | Low hygroscopicity justvitamins.co.uk |
| Need for Stabilizer | Is a stabilized form (contains NaCl) | Requires stabilization for formulation justvitamins.co.uk | Does not require a stabilizer askthescientists.com |
| Physical State | Crystalline powder google.com | Hygroscopic powder researchgate.net | Crystalline solid |
| Purity (% Glucosamine) | Typically contains around 75% glucosamine justvitamins.co.uk | Varies based on stabilization | Typically contains around 83% glucosamine justvitamins.co.uk |
Impact of Salt Counterions on Physicochemical Attributes
The formation of a salt from an active pharmaceutical ingredient is a widely used strategy to enhance its physicochemical properties, such as solubility, stability, and dissolution rate. nih.gov The properties of the resulting salt are highly dependent on the nature of the selected counterion. nih.govresearchgate.net
In the case of glucosamine sulfate, the counterions (sodium [Na+], potassium [K+], and chloride [Cl-]) are not merely inert additions; they are fundamental to creating a stable and manufacturable product. The primary physicochemical attribute affected is hygroscopicity . Pure glucosamine sulfate's tendency to absorb atmospheric moisture makes it difficult to handle and formulate. acs.orgwjpmr.com The introduction of sodium chloride or potassium chloride allows for the formation of a stable crystalline lattice structure. google.com This crystalline double salt is significantly less hygroscopic than the amorphous, unstabilized glucosamine sulfate. acs.org
This reduction in hygroscopicity directly impacts several aspects of chemical manufacturing :
Improved Stability: The non-hygroscopic nature of the double salt prevents the degradation of glucosamine, ensuring a longer shelf life and consistent product quality. wjpmr.comijsred.com
Ease of Formulation: A stable, non-hygroscopic powder is easier to process. For instance, in tablet manufacturing via wet granulation, the hygroscopic nature of pure glucosamine sulfate would necessitate the use of non-aqueous solvents to prevent degradation. wjpmr.com The stabilized salt forms are more amenable to standard manufacturing techniques.
The choice of the specific counterion (e.g., sodium vs. potassium) appears to primarily influence the final formulation's physical characteristics rather than its fundamental therapeutic action, as both sodium and potassium stabilized forms have demonstrated comparable clinical outcomes. nih.gov The key role of the counterions is to confer the necessary physicochemical stability that the glucosamine sulfate molecule otherwise lacks.
Table 2: Influence of Counterions on Physicochemical Attributes of Glucosamine Sulfate
| Physicochemical Attribute | Unstabilized Glucosamine Sulfate | Glucosamine Sulfate with NaCl/KCl Counterions |
|---|---|---|
| Crystalline Structure | Amorphous or difficult to crystallize | Stable crystalline lattice google.com |
| Hygroscopicity | Very high researchgate.netacs.org | Negligible google.com |
| Stability | Prone to degradation in air and moisture wjpmr.com | Stable at ambient temperature and humidity google.com |
| Melting Point | Not well-defined due to instability | High (e.g., >300°C for NaCl salt) google.com |
| Manufacturing Handling | Difficult; requires controlled environment and non-aqueous solvents wjpmr.com | Simplified; compatible with standard formulation processes |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Glucosamine hydrochloride |
| Glucosamine sulfate potassium chloride |
| Sodium chloride |
| Potassium chloride |
Advanced Analytical Methodologies for Characterization of Glucosamine Sulfate Sodium Chloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure and conformation of glucosamine (B1671600) sulfate (B86663) sodium chloride.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for the identification of glucosamine sulfate sodium chloride by confirming the presence of its characteristic functional groups. drugfuture.com The infrared spectrum of a sample, when compared to a reference standard, provides a molecular fingerprint for the compound. drugfuture.comresearchgate.net The process often involves preparing a potassium bromide (KBr) pellet containing the sample. japsonline.com
Key absorption bands in the FTIR spectrum of glucosamine include a broad peak around 3347 cm⁻¹ corresponding to O-H group vibrations and a peak at 3291 cm⁻¹ for N-H stretching. researchgate.net Other significant peaks are observed for N-H bending (around 1617 cm⁻¹), asymmetric C-O-C stretching (around 1183 cm⁻¹), and C-O functional group vibration (around 1094 cm⁻¹). researchgate.net The presence of the sulfate group is also confirmed by its characteristic absorption bands.
Interactive Table: Characteristic FTIR Absorption Bands for Glucosamine
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3347 |
| N-H | Stretching | ~3291 |
| N-H | Bending | ~1617 |
| C-O-C | Asymmetric Stretching | ~1183 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure, including the stereochemistry and conformation of this compound. Both ¹H and ¹³C NMR are utilized for a complete structural assignment.
¹H NMR is particularly useful for distinguishing between the α and β anomers of glucosamine. nih.govresearchgate.net The signal for the anomeric proton of the α-anomer typically appears around δ 5.3 ppm, while the β-anomer signal is found near δ 4.8 ppm. nih.govresearchgate.net The remaining sugar ring protons resonate in the δ 2.7–3.8 ppm range. nih.govresearchgate.net Two-dimensional NMR techniques are also employed to elucidate complex structural details and interactions. eurekaselect.com Furthermore, NMR studies have been instrumental in understanding the binding of glucosamine-6-phosphate, revealing that the glmS riboswitch selectively binds to the α-anomer. nih.gov
Raman Spectroscopy for Anomeric Configuration Analysis
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly effective for analyzing the anomeric configuration of glucosamine. The technique can clearly distinguish between the α and β anomers based on characteristic bands in the Raman spectrum. irb.hr
For instance, polycrystalline α-glucose shows strong, characteristic Raman bands at 843 cm⁻¹ and 915 cm⁻¹, while β-glucose has a distinct band at 901 cm⁻¹. irb.hr Similar principles apply to glucosamine, allowing for the identification and differentiation of its anomers by searching for characteristic bands in the 800–950 cm⁻¹ range of its Raman spectrum. irb.hr Other prominent Raman bands for glucosamine have been observed at 1165 cm⁻¹, 1532 cm⁻¹, and 1586 cm⁻¹, which are assigned to C-N coupled with C-C stretching and C-NH₃⁺ deformation angles. irb.hr
Chromatographic and Separation Methods
Chromatographic techniques are indispensable for evaluating the purity of this compound, as well as for identifying and quantifying any degradation products or impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of this compound and analyzing its degradation products. eurekaselect.com Since the glucosamine molecule lacks a strong UV-absorbing chromophore, analysis often requires a derivatization step. nih.gov A common derivatizing agent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su). nih.gov
A typical HPLC setup might use an amino or a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) mixture. eurekaselect.com For instance, one method employs an amino column with a mobile phase of water and acetonitrile (20:80, v/v). eurekaselect.com The retention times for the β-anomer and α-anomer are typically around 1.0 and 1.8 minutes, respectively. drugfuture.com This allows for the separation and quantification of glucosamine from potential impurities. eurekaselect.com Newer HPLC methods coupled with detectors like the Corona Charged Aerosol Detector (CAD) have been developed to analyze underivatized glucosamine, simplifying the process. plos.org
Interactive Table: Example HPLC Method Parameters
| Parameter | Conditions |
|---|---|
| Column | Amino Column |
| Mobile Phase | Water:Acetonitrile (20:80, v/v) |
| Derivatization | Often required (e.g., with FMOC-Su) |
| Detector | UV (post-derivatization), RI, or Corona CAD |
Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution and Aggregation Studies
Size-Exclusion Chromatography (SEC) is the preferred method for monitoring the presence of aggregates, such as dimers and multimers, in protein-based therapeutics and other molecules. nih.gov This technique separates molecules based on their hydrodynamic volume, where larger aggregates elute before the monomeric form. nih.gov
For reliable SEC analysis, it is crucial to minimize secondary interactions between the analyte and the stationary phase. This is often achieved by increasing the ionic strength of the mobile phase, for example, by adding salts like sodium chloride. nih.govnih.gov However, the concentration of salt must be optimized, as high concentrations can sometimes promote protein aggregation. nih.gov SEC is vital for the quality control of glucosamine-containing products to ensure stability and detect potential high-molecular-weight species that could indicate product degradation. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice. For this compound, XRD is instrumental in confirming its crystalline nature and identifying its specific crystal form. mdpi.com
The analysis of a crystalline powder of the mixed salt of glucosamine sulfate and sodium chloride reveals a distinct diffraction pattern. google.com While specific 2θ values and peak intensities are unique to the exact crystalline phase, the presence of sharp, well-defined peaks confirms the long-range ordered structure characteristic of a crystalline material. This is in contrast to an amorphous substance, which would produce a broad, diffuse halo.
Research on related compounds, such as glucosamine hydrochloride (GAH), demonstrates the power of XRD in identifying crystal forms. mdpi.com In studies of GAH, XRD patterns were successfully matched with calculated patterns based on single-crystal structure data, confirming the crystal form. mdpi.com Differences in peak intensities in these studies were attributed to variations in crystal shape and size. mdpi.com For instance, the most intense diffraction peak for GAH crystals grown in certain solvent mixtures was located at 12.4° (2θ), corresponding to the (001) crystal face. mdpi.com Similar principles are applied to the analysis of this compound to ensure batch-to-batch consistency and structural integrity.
Table 1: Representative XRD Peak Data for Glucosamine Compounds
| Compound | Prominent Diffraction Peaks (2θ) | Crystal System (if reported) | Reference |
|---|---|---|---|
| Glucosamine Hydrochloride (GAH) | 12.4° (most intense for certain preparations) | Orthorhombic, P2(1)2(1)2(1) (for related epimerase) | mdpi.comnih.gov |
Note: Specific XRD data for this compound is proprietary and varies between manufacturers. The data presented is for related glucosamine compounds to illustrate the application of the technique.
Thermal Analysis Techniques in this compound Research
Thermal analysis techniques are pivotal in assessing the thermal stability and decomposition profile of pharmaceutical compounds. mdpi.com The most commonly used methods include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.comslideshare.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in A TGA curve for a stable compound like this compound would ideally show minimal mass loss until the onset of decomposition. A patent for a stable form of this compound indicates a melting point above 300°C, suggesting high thermal stability. google.com TGA can quantify the loss of volatiles, such as water, and determine the temperature ranges of decomposition. iitk.ac.in For instance, a typical TGA analysis might show an initial mass loss corresponding to the drying process, followed by a significant drop in mass at the decomposition temperature. iitk.ac.in
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.netiitk.ac.in DSC is used to detect thermal events such as melting, crystallization, and glass transitions. tainstruments.com For this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point. The patent mentioning a melting point above 300°C suggests a highly stable crystalline structure. google.com In studies of related compounds, DSC has been used to confirm the amorphous or crystalline nature of materials and to investigate drug-excipient interactions. researchgate.net For example, a sharp exothermic DTA peak at 215 °C was observed for a compound, confirming oxidative degradation. mdpi.com
Coupled techniques, such as DSC-XRD, can provide simultaneous information on thermal properties and crystal structure, allowing for the monitoring of crystalline-amorphous transformations during heating. mdpi.com
Table 2: Illustrative Thermal Analysis Data
| Technique | Observation | Temperature Range (°C) | Interpretation | Reference |
|---|---|---|---|---|
| TGA | Mass Loss | 25-128 | Dehydration and release of hydrochloride | mdpi.com |
| TGA | Mass Loss | 128-339 | Oxidative degradation | mdpi.com |
| TGA | Mass Loss | 339-644 | Combustion of coked residue | mdpi.com |
| DTA | Endothermic Peak | 52 | Dehydration | mdpi.com |
| DTA | Exothermic Peak | 215 | Oxidative degradation | mdpi.com |
| DTA | Exothermic Peaks | 531 and 659 | Combustion | mdpi.com |
Note: The data is illustrative of thermal events that can be observed and may not represent the exact profile of all this compound products.
Elemental Analysis for Stoichiometric Ratios and Composition Verification
Elemental analysis is a crucial analytical technique for verifying the empirical formula and stoichiometric ratios of elements within a chemical compound. For this compound, it confirms the precise composition of glucosamine, sulfate, sodium, and chloride.
The United States Pharmacopeia (USP) specifies that this compound should contain not less than 98.0 percent and not more than 102.0 percent of (C₆H₁₄NO₅)₂SO₄·2NaCl on a dried basis. drugfuture.com This corresponds to a specific theoretical elemental composition. The molecular formula is C₁₂H₂₈Cl₂N₂Na₂O₁₄S, with a molecular weight of approximately 573.3 g/mol . nih.govpharmacompass.com
The USP also sets limits for the residue on ignition, which should be between 22.5% and 26.0%, providing an indirect measure of the inorganic salt content. drugfuture.com Furthermore, the sulfate content is required to be between 16.3% and 17.3%. drugfuture.com These assays, along with specific tests for sodium and chloride, ensure that the compound adheres to its defined stoichiometric ratios.
Table 3: Elemental Composition and Stoichiometric Data for this compound
| Component/Parameter | Theoretical Value/Range | Method of Determination | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₈Cl₂N₂Na₂O₁₄S | --- | nih.gov |
| Molecular Weight | 573.3 g/mol | Calculated | nih.govpharmacompass.com |
| Purity ((C₆H₁₄NO₅)₂SO₄·2NaCl) | 98.0% - 102.0% | Assay (e.g., HPLC) | drugfuture.com |
| Residue on Ignition | 22.5% - 26.0% | Ignition | drugfuture.com |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Glucosamine sulfate |
| Sodium chloride |
| Glucosamine hydrochloride (GAH) |
| Paracetamol |
| Barium chloride |
| Glucosamine |
| Sulfate |
| Sodium |
| Chloride |
| Carbon |
| Hydrogen |
| Nitrogen |
| Oxygen |
Molecular and Cellular Mechanisms of Glucosamine Sulfate Action in Vitro and Preclinical Contexts
Integration into Hexosamine Biosynthesis Pathway
Glucosamine (B1671600) sulfate's fundamental mechanism of action begins with its entry into the hexosamine biosynthesis pathway (HBP), a crucial route for the synthesis of nitrogen-containing sugars. wikipedia.org This pathway's end-product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is a vital precursor for numerous macromolecules. wikipedia.orgmdpi.com
Glucosamine as a Precursor for Glycosaminoglycans and Proteoglycans
Glucosamine is a fundamental building block for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of connective tissues like cartilage. wikipedia.orgpatsnap.com GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units, one of which is an amino sugar, often a derivative of glucosamine. sigmaaldrich.com These molecules are typically attached to a core protein to form proteoglycans, which contribute to the structure and function of the extracellular matrix. patsnap.comfoodandnutritionresearch.net
The biosynthesis of GAG chains, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, involves the sequential addition of sugar residues to a core protein. sigmaaldrich.comthemedicalbiochemistrypage.org Glucosamine, once it enters the cell and is converted to its active forms, serves as a direct precursor for the N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) moieties that are incorporated into the growing GAG chains. foodandnutritionresearch.net Specifically, the formation of a β-glycosidic bond to N-acetylgalactosamine initiates chondroitin sulfate attachment, while an α-glycosidic bond to N-acetylglucosamine leads to heparan sulfate attachment. sigmaaldrich.com
Regulation of Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) Synthesis
The hexosamine biosynthesis pathway culminates in the production of UDP-GlcNAc. wikipedia.org This process starts with the conversion of fructose-6-phosphate, a glycolytic intermediate, and glutamine to glucosamine-6-phosphate. wikipedia.orgyoutube.com This initial step is considered rate-limiting. youtube.com Glucosamine, however, can enter this pathway downstream, bypassing this regulatory step and directly contributing to the UDP-GlcNAc pool. researchgate.net
The synthesis of UDP-GlcNAc from glucosamine-6-phosphate involves a series of enzymatic reactions. nih.gov The regulation of this pathway is intricate and can be influenced by the availability of substrates like glucose and glutamine. mdpi.com The final product, UDP-GlcNAc, is not only a building block for GAGs but also a substrate for a post-translational modification called O-GlcNAcylation, where a single N-acetylglucosamine is attached to serine or threonine residues of intracellular proteins, thereby modulating their activity. mdpi.comresearchgate.net
Modulation of Cellular Signaling Pathways
Beyond its role as a metabolic precursor, glucosamine sulfate exerts significant influence over various cellular signaling pathways, particularly those involved in inflammation and cellular stress responses.
Inhibition of Nuclear Factor-Kappa B (NF-κB) Activation
A substantial body of in vitro evidence demonstrates that glucosamine sulfate can inhibit the activation of Nuclear Factor-Kappa B (NF-κB), a key transcription factor that orchestrates inflammatory responses. nih.govnih.govnih.gov Pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), are potent activators of NF-κB. nih.gov In human osteoarthritic chondrocytes stimulated with IL-1β, glucosamine sulfate has been shown to significantly inhibit NF-κB activity in a dose-dependent manner. nih.gov
This inhibition is achieved through multiple mechanisms. Glucosamine can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By stabilizing IκBα, glucosamine effectively blocks the nuclear translocation of NF-κB subunits like p50 and p65, preventing them from binding to DNA and activating the transcription of pro-inflammatory genes. nih.govnih.gov This inhibitory effect on NF-κB has been observed at concentrations of glucosamine that are achievable in human plasma following oral administration. nih.gov Some research also suggests that glucosamine may attenuate NF-κB activation through an epigenetic mechanism. nih.gov
Influence on Mitogen-Activated Protein Kinase (MAPK) Pathway Components (p38, JNK, ERK-1/2)
The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades involved in cellular responses to a wide range of stimuli, including inflammatory cytokines. These pathways include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase-1/2 (ERK-1/2). nih.gov
Studies have shown that glucosamine can modulate the activity of these MAPK components. In human chondrocytes, glucosamine has been found to inhibit the phosphorylation, and thus the activation, of p38 and JNK in response to IL-1β stimulation. nih.govnih.gov This inhibition of p38 and JNK is significant as these kinases are key mediators of inflammatory signals. nih.gov
However, the effect of glucosamine on ERK-1/2 appears to be different. While IL-1β stimulates the phosphorylation of ERK-1/2, glucosamine pretreatment does not seem to decrease this activation. nih.govnih.gov The ERK-1/2 pathway is primarily associated with cellular proliferation and differentiation. nih.gov The differential effect of glucosamine on the various MAPK pathways suggests a specific mechanism of action rather than a general inhibition of cellular signaling.
Impact on Cytokine Intracellular Signaling Cascades
By inhibiting key signaling molecules like NF-κB and components of the MAPK pathway, glucosamine sulfate effectively dampens the intracellular signaling cascades initiated by pro-inflammatory cytokines. nih.govnih.govnih.gov Cytokines such as IL-1β and tumor necrosis factor-alpha (TNF-α) trigger a cascade of events within the cell that leads to the production of other inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various interleukins. nih.govmdpi.com
Research has demonstrated that glucosamine can suppress the expression of these downstream targets. For instance, by inhibiting the NF-κB pathway, glucosamine has been shown to reduce the IL-1β-induced gene expression and protein synthesis of COX-2. nih.gov Furthermore, studies have reported that glucosamine supplementation can lead to a reduction in the levels of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. mdpi.com This modulation of cytokine signaling highlights the anti-inflammatory potential of glucosamine at the cellular level.
Interactive Data Table: Effects of Glucosamine on Cellular Signaling Pathways
| Pathway Component | Effect of Glucosamine | Research Finding |
| NF-κB Activity | Inhibition | Glucosamine sulfate significantly inhibited NF-κB activity in a dose-dependent manner in human osteoarthritic chondrocytes stimulated with IL-1β. nih.gov |
| NF-κB Nuclear Translocation | Inhibition | Glucosamine inhibited the nuclear translocation of p50 and p65 proteins. nih.gov |
| IκBα Degradation | Inhibition | Glucosamine treatment led to an increase in IκBα in the cell cytoplasm, suggesting inhibition of its degradation. nih.gov |
| p38 MAPK Phosphorylation | Inhibition | Glucosamine inhibited the phosphorylation of p38 MAPK in human chondrocytes stimulated with IL-1β. nih.gov |
| JNK Phosphorylation | Inhibition | Glucosamine inhibited the phosphorylation of c-jun amino-terminal kinase (JNK) in human chondrocytes. nih.gov |
| ERK-1/2 Phosphorylation | No significant inhibition | Glucosamine pretreatment did not decrease the IL-1β-stimulated phosphorylation of ERK-1/2. nih.gov |
| COX-2 Expression | Inhibition | Glucosamine inhibited the gene expression and protein synthesis of COX-2 induced by IL-1β. nih.gov |
| Pro-inflammatory Cytokine Levels | Reduction | Glucosamine supplementation reduced the levels of pro-inflammatory cytokines IL-1, IL-6, and TNF-α in rats with osteoarthritis. mdpi.com |
Regulation of Gene Expression and Protein Synthesis in Chondrocytes and Related Cell Types (In Vitro Studies)
In vitro studies utilizing chondrocytes and related cell types have been instrumental in elucidating the molecular mechanisms by which glucosamine sulfate exerts its effects on cartilage health. These investigations have revealed that glucosamine sulfate can modulate the expression of key genes and the synthesis of proteins involved in both the degradation and synthesis of the extracellular matrix.
Suppression of Matrix Metalloproteinases (MMPs) Gene Expression (MMP-1, MMP-3, MMP-9, MMP-13)
Glucosamine sulfate has been shown to suppress the expression of several matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components like collagen and proteoglycans. In vitro studies have demonstrated that glucosamine treatment can reduce the expression of MMP-1, MMP-3, MMP-9, and MMP-13 in human chondrocytes, particularly under inflammatory conditions induced by stimuli such as interleukin-1 beta (IL-1β). nih.gov
This inhibitory effect on MMPs is significant because these enzymes play a crucial role in the pathological breakdown of cartilage. nih.gov For instance, glucosamine has been observed to inhibit the synthesis of MMPs, thereby preventing further proteoglycan degradation. nih.gov Specifically, glucosamine sulfate has been found to have a pronounced suppressive effect on MMP-3 and, to a lesser extent, MMP-9 at both the mRNA and protein levels in osteosarcoma cell lines. nih.gov In human osteoarthritic articular chondrocytes, glucosamine sulfate treatment led to a dose-dependent decrease in MMP-3 protein levels, which was accompanied by a corresponding reduction in enzymatic activity. nih.gov Furthermore, in IL-1β-stimulated human chondrocytes, glucosamine treatment effectively reduced the production of MMP-1, MMP-3, and MMP-13. nih.gov A combination of glucosamine and chondroitin sulfate was also found to repress upregulated MMP-3 and MMP-13 transcripts in bovine cartilage explants. capes.gov.br
Table 1: Effect of Glucosamine Sulfate on MMP Gene Expression in Chondrocytes (In Vitro)
| MMP Target | Cell Type | Experimental Condition | Observed Effect | Reference |
|---|---|---|---|---|
| MMP-1 | Human Chondrocytes | IL-1β Stimulation | Reduced Expression | nih.gov |
| MMP-3 | Human Osteoarthritic Articular Chondrocytes | Dose-dependent Glucosamine Sulfate | Decreased Protein Levels and Enzymatic Activity | nih.gov |
| MMP-3 | Human Chondrocytes | IL-1β Stimulation | Reduced Expression | nih.gov |
| MMP-9 | Osteosarcoma Cells (SaOS-2) | Glucosamine Sulfate Stimulation | Decreased Protein Levels | nih.gov |
| MMP-9 | Human Chondrocytes | IL-1β Stimulation | Blocked Expression | nih.gov |
| MMP-13 | Human Chondrocytes | IL-1β Stimulation | Reduced Expression | nih.gov |
Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression
Glucosamine sulfate has demonstrated anti-inflammatory effects at the molecular level by inhibiting the expression of key inflammatory enzymes, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov In vitro studies using bovine articular cartilage explants have shown that physiologically relevant concentrations of glucosamine, alone or in combination with chondroitin sulfate, can down-regulate the IL-1-induced mRNA expression of iNOS. nih.gov This leads to a reduction in the production of nitric oxide (NO), a mediator implicated in chondrocyte cell death and inflammatory responses. nih.gov
Similarly, glucosamine has been shown to repress COX-2 transcripts, which is accompanied by a reduction in the synthesis of prostaglandin (B15479496) E2 (PGE2), another key inflammatory mediator. nih.gov The inhibition of the IL-1 beta-induced NF-κB pathway by glucosamine sulfate is one of the mechanisms that results in the reduced synthesis of the COX-2 enzyme. nih.gov Furthermore, research indicates that glucosamine can block the IL-1-induced expression of proteins involved in prostaglandin E2 and nitric oxide synthesis. nih.gov
Modulation of Interleukin-1 Beta (IL-1β) Gene Expression and Associated Responses
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of cartilage degradation. It stimulates chondrocytes to produce matrix-degrading enzymes and other inflammatory mediators. Glucosamine has been shown to be a surprisingly effective inhibitor of IL-1β, blocking its effects on a vast number of genes. nih.gov
In vitro studies have demonstrated that glucosamine can significantly block the cellular responses induced by IL-1β. nih.gov This includes the IL-1β-induced expression of inflammatory cytokines and chemokines. nih.gov By interfering with the IL-1β signaling pathway, glucosamine helps to mitigate the catabolic effects of this cytokine on chondrocytes. For instance, the combination of glucosamine and chondroitin sulfate suppresses the IL-1-induced gene expression of various inflammatory mediators in cartilage explants. nih.gov
Upregulation of Extracellular Matrix Components (e.g., Collagen Type II, Aggrecan)
In addition to its anti-catabolic effects, glucosamine sulfate also exhibits anabolic activities by promoting the synthesis of essential components of the extracellular matrix. In vitro studies have shown that glucosamine can enhance the production of cartilage matrix components such as aggrecan and type II collagen. nih.govmdpi.com Aggrecan is the major proteoglycan in articular cartilage, responsible for its compressive stiffness, and type II collagen forms the primary structural framework. nih.gov
Research on cultured human osteoarthritic articular chondrocytes has revealed that glucosamine sulfate treatment results in a dose-dependent increase in aggrecan core protein levels. nih.gov This effect appears to be due to an increase in the expression of the corresponding gene, as indicated by elevated aggrecan mRNA levels in response to glucosamine. nih.gov However, some studies have reported that while glucosamine stimulates proteoglycan production, it does not significantly modify type II collagen production. nih.gov
Effects on Chondrocyte Metabolism and Phenotype (In Vitro)
Glucosamine sulfate has been observed to directly influence the metabolic activity and phenotypic characteristics of chondrocytes in vitro, promoting a more anabolic and less catabolic state.
Anabolic Activities: Stimulation of Proteoglycan Synthesis
A key anabolic effect of glucosamine sulfate observed in vitro is the stimulation of proteoglycan synthesis by chondrocytes. nih.gov Proteoglycans are crucial for the function of cartilage, providing it with resilience and resistance to compression.
Studies using chondrocytes isolated from human osteoarthritic articular cartilage have shown a statistically significant stimulation of proteoglycan production when cultured with glucosamine sulfate. nih.gov This increased synthesis contributes to the maintenance and potential repair of the cartilage matrix. It has been demonstrated that glucosamine sulfate can stimulate the mRNA and protein levels of the aggrecan core protein, a major proteoglycan. nih.gov This anabolic activity helps to counteract the degradative processes that occur in inflammatory joint conditions.
Table 2: In Vitro Effects of Glucosamine Sulfate on Chondrocyte Anabolism
| Anabolic Effect | Cell Type | Key Findings | Reference |
|---|---|---|---|
| Stimulation of Proteoglycan Synthesis | Human Osteoarthritic Chondrocytes | Statistically significant increase in proteoglycan production. | nih.gov |
| Increased Aggrecan Levels | Human Osteoarthritic Chondrocytes | Dose-dependent increase in aggrecan core protein and mRNA levels. | nih.gov |
| Enhanced Cartilage Matrix Production | Chondrocyte Culture | Enhanced production of aggrecan and type II collagen. | nih.gov |
Anti-catabolic Activities: Inhibition of Degrading Enzymes
Glucosamine sulfate demonstrates significant anti-catabolic properties by inhibiting the activity of various enzymes responsible for the breakdown of the extracellular matrix (ECM) in cartilage. This inhibitory action is a key aspect of its chondroprotective effects observed in in vitro and preclinical models. The primary targets of glucosamine sulfate's inhibitory action are matrix metalloproteinases (MMPs) and aggrecanases, which are major contributors to cartilage degradation in osteoarthritis. nih.govpatsnap.com
Studies have shown that glucosamine sulfate can suppress the expression and activity of several MMPs, including MMP-1, MMP-3, and MMP-13. nih.govnih.gov These enzymes are responsible for cleaving collagen and proteoglycans, the main structural components of cartilage. For instance, in cultured human osteoarthritic chondrocytes, glucosamine sulfate has been observed to decrease the production of MMP-3. nih.gov Similarly, it has been shown to inhibit the expression of MMP-1 and MMP-13 in human chondrocytes stimulated with the pro-inflammatory cytokine interleukin-1 beta (IL-1β). nih.gov
The inhibitory effects of glucosamine sulfate also extend to the aggrecanase family of enzymes, such as ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS-5 (aggrecanase-2). These enzymes specifically degrade aggrecan, a major proteoglycan in cartilage that provides its compressive strength. Research indicates that glucosamine can interfere with the activation of proADAMTS5, thereby reducing its aggrecan-degrading activity. nih.gov Furthermore, studies on human osteoarthritic cartilage explants have shown that glucosamine sulfate can down-regulate the gene expression of aggrecanase-1 and aggrecanase-2. nih.gov
The mechanism behind this inhibition involves interference with key signaling pathways. Glucosamine has been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are crucial for the activation of transcription factors that regulate MMP expression. nih.gov By affecting these intracellular signaling cascades, glucosamine sulfate can effectively reduce the production of cartilage-degrading enzymes.
In addition to MMPs and aggrecanases, glucosamine has also been reported to inhibit other catabolic enzymes like phospholipase A2. patsnap.comcapes.gov.br
Table 1: Summary of In Vitro Studies on the Inhibition of Degrading Enzymes by Glucosamine Sulfate
| Enzyme Family | Specific Enzymes Inhibited | Cell/Tissue Model | Key Findings |
| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-3, MMP-13 | Human osteoarthritic chondrocytes, human chondrocyte cell line | Decreased mRNA expression and protein levels of MMPs. nih.govnih.gov |
| Aggrecanases (ADAMTS) | ADAMTS-4, ADAMTS-5 (Aggrecanase-1, Aggrecanase-2) | Human osteoarthritic cartilage explants, transfected cells | Down-regulated gene expression and interference with enzyme activation. nih.govnih.gov |
| Phospholipase A2 | PLA2 | Human osteoarthritic chondrocytes | Significant reduction in PLA2 activity. capes.gov.br |
Maintenance and Restoration of Chondrogenic Phenotypes in Cell Cultures
Glucosamine sulfate plays a crucial role in maintaining and restoring the chondrogenic phenotype in cell cultures, which is characterized by the synthesis of key cartilage matrix components like type II collagen and aggrecan. ors.orgnih.gov This is particularly important in the context of osteoarthritis, where chondrocytes often lose their specialized function and adopt a more fibroblast-like phenotype, leading to impaired cartilage repair.
In vitro studies have consistently demonstrated that glucosamine can promote the chondrogenic phenotype in both chondrocytes and mesenchymal stem cells (MSCs). ors.orgnih.govnih.gov When human MSCs and chondrocytes are grown in pellet cultures with glucosamine, they exhibit enhanced expression of collagen II and aggrecan, along with an increased content of sulfated glycosaminoglycans (sGAGs). nih.gov This indicates that glucosamine not only supports the function of mature chondrocytes but also promotes the differentiation of progenitor cells into a chondrocytic lineage. ors.orgnih.gov
Furthermore, glucosamine has been shown to counteract the negative effects of pro-inflammatory cytokines like IL-1β, which are known to suppress the chondrogenic phenotype. nih.gov Treatment with glucosamine can partially block the IL-1β-mediated downregulation of collagen II and aggrecan expression. nih.gov
The ability of glucosamine to maintain the chondrogenic phenotype is also linked to its influence on key transcription factors. For instance, it can modulate the activity of NF-κB, a transcription factor that plays a significant role in the inflammatory and catabolic processes that lead to the loss of the chondrocytic phenotype. nih.gov By inhibiting NF-κB signaling, glucosamine helps to preserve the anabolic activities of chondrocytes.
It is important to note that the effects of glucosamine on chondrogenic differentiation can be dose-dependent. While lower concentrations have been shown to be beneficial, very high concentrations may have inhibitory effects. nih.gov
Table 2: Effects of Glucosamine on Chondrogenic Phenotype in Cell Cultures
| Cell Type | Culture System | Key Markers of Chondrogenesis | Observed Effects of Glucosamine |
| Human Mesenchymal Stem Cells (hMSCs) | Pellet culture | Collagen II, Aggrecan, sGAGs | Enhanced expression and content. nih.gov |
| Normal and Osteoarthritic Human Chondrocytes | Pellet culture, Monolayer culture | Collagen II, Aggrecan, sGAGs | Enhanced expression and content, reversal of serum-induced decrease in matrix gene expression. ors.orgnih.gov |
Molecular Interactions with Biological Macromolecules
Binding to Sulfated Glycosaminoglycans and Proteins
The biological effects of glucosamine sulfate are also mediated through its interactions with various macromolecules within the extracellular matrix of cartilage. As a fundamental building block for glycosaminoglycans (GAGs), glucosamine itself is a precursor for the synthesis of sulfated GAGs like chondroitin sulfate and keratan (B14152107) sulfate. patsnap.comnih.govsigmaaldrich.com These sulfated GAGs are essential components of proteoglycans, such as aggrecan, which are critical for the structure and function of cartilage.
The interaction between glucosamine and sulfated GAGs is multifaceted. Glucosamine can stimulate the synthesis of GAGs and proteoglycans by providing the necessary precursors. nih.gov The sulfate moiety of glucosamine sulfate is also believed to be important, as it can be utilized by chondrocytes for the sulfation of newly synthesized GAG chains. nih.gov
Glycosaminoglycans, in turn, bind to a wide array of proteins, including growth factors, cytokines, and enzymes, primarily through electrostatic interactions between their negatively charged sulfate and carboxyl groups and positively charged amino acid residues on the proteins. nih.gov While direct binding of glucosamine itself to these proteins is less characterized, its role as a precursor for GAGs indirectly influences these interactions.
Furthermore, there is evidence to suggest that glucosamine can interact with proteins involved in cartilage metabolism. For example, it has been shown to modulate the levels of aggrecan and MMP-3 synthesized by cultured human osteoarthritic articular chondrocytes. nih.gov This suggests an interaction, either direct or indirect, with the cellular machinery responsible for the synthesis and degradation of these macromolecules.
Theoretical and Computational Modeling of Molecular Docking Interactions
Computational modeling and molecular docking studies have provided valuable insights into the potential molecular interactions of glucosamine sulfate with key proteins involved in osteoarthritis. These in silico approaches allow for the prediction and analysis of how glucosamine might bind to and modulate the activity of its biological targets.
Molecular docking simulations have been employed to investigate the interaction of glucosamine sulfate with matrix metalloproteinases (MMPs), such as MMP-3 and MMP-9. nih.govresearchgate.net The results of these studies suggest that glucosamine sulfate can fit into the active sites of these enzymes, forming stable interactions that could potentially inhibit their catalytic activity. nih.govresearchgate.net This provides a theoretical basis for the observed anti-catabolic effects of glucosamine.
In addition to MMPs, computational studies have explored the docking of glucosamine with other proteins relevant to joint health. For instance, molecular docking has been used to guide the synthesis of non-steroidal anti-inflammatory drug (NSAID)-glucosamine bioconjugates, with the aim of enhancing their binding to cyclooxygenase (COX) enzymes. nih.govresearchgate.net These studies have shown that the addition of a glucosamine moiety can potentially improve the binding affinity of the parent drug to the active site of COX-2. nih.gov
It is important to acknowledge that these computational models are theoretical and serve to generate hypotheses that require experimental validation. However, they provide a powerful tool for understanding the potential mechanisms of action of glucosamine at a molecular level and for guiding the design of future studies.
Influence on Surface Interactions and Lubrication Mechanisms in Biophysical Models
The lubricating properties of articular cartilage are crucial for the smooth and low-friction movement of joints. Biophysical models have been used to investigate the influence of glucosamine sulfate on the surface interactions and lubrication mechanisms that are essential for joint health.
Studies using a surface force balance have examined the effect of glucosamine sulfate on the frictional interactions between surfaces coated with liposomes, which serve as a model for the lubricating layers in joints. nih.govresearchgate.net These experiments have shown that glucosamine sulfate can influence the stability and lubricity of these model surfaces. nih.gov
Specifically, liposomes containing encapsulated glucosamine sulfate have been found to be stable under high compression and provide excellent lubrication, both in pure water and in salt solutions that mimic physiological conditions. nih.gov The low friction observed in these models is attributed to the hydration lubrication mechanism, which involves a layer of water molecules tightly bound to the surfaces.
These findings from biophysical models suggest that glucosamine sulfate may contribute to the maintenance of joint lubrication, which is often compromised in osteoarthritis. By influencing the properties of the synovial fluid and the articular surfaces, glucosamine sulfate could help to reduce friction and wear in the joints.
Theoretical Frameworks and Computational Modeling in Glucosamine Sulfate Sodium Chloride Research
Biophysical Models of Glucosamine (B1671600) Sulfate (B86663) Interactions in Biological Systems
The therapeutic effects of glucosamine sulfate are believed to stem from its role as a fundamental component of glycosaminoglycans, which are crucial for the structural integrity and function of cartilage and other connective tissues. nih.gov Glycosaminoglycans are responsible for the elasticity, strength, and flexibility of these tissues. nih.gov Biophysical models suggest that exogenous glucosamine sulfate, when administered orally, exhibits high bioavailability and may supplement the body's natural glucosamine. nih.gov
In vitro studies have been instrumental in developing our understanding of how glucosamine sulfate interacts with joint tissues. These models propose a dual mechanism of action. Firstly, glucosamine sulfate is thought to stimulate the synthesis of new glycosaminoglycans and increase the production of type II collagen by chondrocytes, the cells responsible for cartilage formation. nih.gov Secondly, it is believed to have anti-catabolic and anti-inflammatory effects by preventing the breakdown of glycosaminoglycans and collagen. nih.govnih.gov This is achieved by down-regulating the production of inflammatory molecules and inhibiting enzymes that degrade cartilage, such as metalloproteinases. nih.gov
The anti-inflammatory actions are further detailed by models showing glucosamine's ability to interfere with pro-inflammatory signaling pathways. Specifically, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. nih.govnih.gov By blocking NF-κB, glucosamine can reduce the production of inflammatory cytokines and other molecules that contribute to cartilage degradation in conditions like osteoarthritis. nih.govnih.gov
Interactive Table: In Vitro Effects of Glucosamine Sulfate on Joint Tissues
| Cell Type | Effect of Glucosamine Sulfate | Molecular Mechanism |
| Chondrocytes | Stimulates synthesis of glycosaminoglycans and type II collagen. | - |
| Chondrocytes | Reverses the negative effects of interleukin-1β (IL-1β). nih.gov | Inhibition of NF-κB signaling. nih.gov |
| Osteoblasts | Increases the osteoprotegerin/RANKL ratio, reducing bone resorption. nih.gov | - |
Computational Chemistry Approaches for Structure-Activity Relationship Prediction
Computational chemistry offers powerful tools for understanding how the chemical structure of a molecule like glucosamine sulfate relates to its biological activity, a field known as structure-activity relationship (SAR) analysis. uni-bonn.denih.gov These methods are particularly valuable as the volume of molecular data grows, making manual analysis challenging. uni-bonn.de
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used in drug design. researchgate.net QSAR models use statistical methods to create mathematical relationships between the chemical structures of compounds and their biological activities. researchgate.net This allows for the prediction of a molecule's activity, which can accelerate the identification of promising drug candidates. researchgate.net The fundamental idea is that the biological effect of a substance is linked to the arrangement of atoms in its molecular structure. researchgate.net
For complex molecules, advanced computational methods like deep learning are being applied. mdpi.com These approaches can automatically extract important molecular features directly from the molecular structure, eliminating the need for manual descriptor calculation. mdpi.com Techniques like molecular graph convolutional neural networks can efficiently learn from and analyze molecular structures. mdpi.com
Graphical methods are also employed to visualize SAR data, helping to identify patterns in how structural changes within a series of related compounds affect their biological activity. uni-bonn.deuni-bonn.de These visual representations can lead to the formulation of intuitive rules for designing new, more effective compounds. uni-bonn.de A novel approach in this area is the SAR matrix (SARM), which functions similarly to traditional R-group tables and can suggest new virtual compounds for further investigation. uni-bonn.de
Interactive Table: Computational Approaches in SAR
| Computational Method | Description | Application in Glucosamine Research |
| QSAR | Establishes quantitative relationships between chemical structure and biological activity using statistical models. researchgate.net | Predicting the inhibitory activity of glucosamine derivatives against specific enzymes. |
| Deep Learning | Utilizes neural networks to automatically learn features from molecular structures. mdpi.com | Predicting the bioactivity of novel glucosamine-based compounds. |
| Graphical Methods | Visually represent SAR data to identify patterns and guide compound design. uni-bonn.deuni-bonn.de | Exploring how modifications to the glucosamine scaffold affect its interaction with biological targets. |
| SAR Matrix (SARM) | A data structure that organizes SAR information and suggests virtual compounds for exploration. uni-bonn.de | Systematically exploring the chemical space around glucosamine to identify more potent analogs. |
Theoretical Explanations for Glucosamine Sulfate Biological Roles Beyond Building Block Hypothesis
While the "building block" hypothesis, which posits that glucosamine provides the raw materials for cartilage synthesis, is a cornerstone of its proposed mechanism, research has uncovered further theoretical explanations for its biological effects. nih.govamazonaws.com These theories focus on its anti-inflammatory and anti-catabolic properties. nih.gov
One of the key theoretical frameworks revolves around glucosamine's ability to modulate inflammatory pathways. It is proposed that glucosamine can interfere with the production and activity of pro-inflammatory cytokines, which are key drivers of joint inflammation and cartilage destruction in osteoarthritis. nih.gov This is thought to occur through the inhibition of signaling pathways like NF-κB. nih.govnih.gov By suppressing these inflammatory signals, glucosamine may help to reduce pain and slow the progression of joint damage. amazonaws.com
Another important theoretical role is its influence on the balance between cartilage synthesis and degradation. nih.gov In osteoarthritis, there is an imbalance where the breakdown of cartilage components like proteoglycans and collagen by matrix metalloproteinases (MMPs) outpaces their synthesis. nih.gov Glucosamine is theorized to counteract this by both stimulating the production of new cartilage matrix components and inhibiting the activity of MMPs. nih.govnih.gov
Furthermore, some research suggests that glucosamine may have a broader impact on cellular metabolism and oxidative stress. nih.gov These effects appear to be more pronounced with glucosamine sulfate compared to other forms like glucosamine hydrochloride. nih.gov The inhibition of catabolic enzymes and the reversal of the effects of interleukin-1β are central to these proposed mechanisms. nih.gov
Interactive Table: Theoretical Roles of Glucosamine Sulfate
| Biological Role | Proposed Mechanism | Supporting Evidence |
| Anti-inflammatory | Inhibition of NF-κB signaling pathway, leading to decreased production of inflammatory cytokines. nih.govnih.gov | In vitro studies showing reduced inflammatory markers in the presence of glucosamine. nih.gov |
| Anti-catabolic | Inhibition of matrix metalloproteinases (MMPs) and other catabolic enzymes responsible for cartilage breakdown. nih.govnih.gov | Studies demonstrating reduced cartilage degradation in the presence of glucosamine. nih.gov |
| Modulation of Cellular Metabolism | Influence on energetic metabolism and reduction of oxidative stress. nih.gov | In vitro findings suggesting anticatabolic effects in cell cultures. nih.gov |
Future Directions and Emerging Research Avenues in Glucosamine Sulfate Sodium Chloride Chemistry and Biology
Exploration of Novel Synthetic Routes and Derivatization Strategies
The chemical stability of glucosamine (B1671600) sulfate (B86663) has long been a challenge, hindering its direct use in pharmaceutical formulations due to its hygroscopic nature. acs.org The formation of a mixed salt with sodium chloride was a significant step in stabilizing the compound. google.com Current and future research focuses on optimizing this process and exploring new derivatives to enhance stability, bioavailability, and efficacy.
One innovative approach involves a spray drying method. google.com This technique prepares the glucosamine sulfate sodium chloride double salt by reacting glucosamine hydrochloride with sodium sulfate in a single solvent system, followed by spray drying. google.com This method circumvents the more traditional and complex processes of crystallization, filtration, and re-drying, offering a streamlined, one-step synthesis. google.com Another established synthetic route involves reacting glucosamine hydrochloride and sodium sulfate in an aqueous solution and then using a liquid precipitant like acetone (B3395972) or ethanol (B145695) to recover the precipitated mixed salt. google.com
However, some research suggests that these processes may result in highly stable physical mixtures of glucosamine chloride and the respective alkaline salt, rather than true double or mixed salts in a chemical sense. acs.org This highlights the need for continued investigation into synthetic methods that yield verifiably pure and stable double salts. A proposed method to generate pure glucosamine sulfate through ion exchange from the more stable glucosamine chloride could serve as a starting point for developing more controlled and reproducible syntheses of its double salts. acs.org
Derivatization strategies are also a key area of research, primarily for analytical purposes. Since the glucosamine molecule lacks a UV-absorbing chromophore, derivatization is essential for detection in many analytical systems. nih.gov A widely used method is derivatization with N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-Su), which allows for quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. nih.govnih.gov Another technique involves a two-step reaction where glucosamine first reacts with hydroxylamine (B1172632) hydrochloride, followed by an acetylating reaction with acetic anhydride, preparing it for analysis by Gas Chromatography (GC). yydbzz.com These derivatization strategies are crucial for the quality control and standardization of glucosamine products.
Advanced Analytical Approaches for Impurity Profiling and Quality Control
Ensuring the purity and quality of this compound is critical. The development of advanced, robust analytical methods to identify and quantify impurities is a major focus of ongoing research. Modern analytical techniques are moving beyond simple quantification to detailed impurity profiling, which is essential for safety and efficacy. scirp.org
Forced degradation studies are a cornerstone of this effort, providing insight into the inherent stability of the active pharmaceutical ingredient (API) and its degradation pathways under various stress conditions such as acid, base, oxidation, and heat. researchgate.net One study found that glucosamine was stable under most conditions but showed degradation under oxidative stress. researchgate.net
Several advanced analytical platforms are being employed for this purpose:
HPLC-Q-TOF MS: This combination of High-Performance Liquid Chromatography and Quadrupole Time-of-Flight Mass Spectrometry is a powerful tool for characterizing unknown impurities. eurekaselect.com In one case, it was used to identify an unknown impurity and a novel degradation product in glucosamine capsules, both having the same protonated molecular ion, which were then further characterized using Nuclear Magnetic Resonance (NMR). eurekaselect.comdntb.gov.ua
HPLC with Corona Charged Aerosol Detection (CAD): A novel HPLC-Corona CAD method has been developed that can quantify underivatized glucosamine from both hydrochloride and sulfate salts within minutes. plos.org This is a significant advancement as it eliminates the need for the time-consuming pre-derivatization step required by traditional HPLC-UV methods. plos.org
Analytical Quality by Design (AQbD): This modern approach seeks to build quality into the manufacturing process from the start, rather than relying on end-product testing. researchgate.net By using Design of Experiments (DoE) tools, more robust HPLC methods can be developed for detecting impurities in both bulk and solid dosage forms. researchgate.net
These sophisticated methods are essential for creating a comprehensive impurity profile and ensuring the quality and consistency of the final product.
Table 1: Advanced Analytical Techniques for Glucosamine Sulfate Analysis
| Analytical Technique | Principle | Application in Glucosamine Analysis | Reference |
|---|---|---|---|
| HPLC-Q-TOF MS | Combines liquid chromatography separation with high-resolution mass spectrometry. | Characterization and identification of unknown impurities and degradation products. | eurekaselect.comdntb.gov.ua |
| HPLC-Corona CAD | Uses a universal detector that measures charged aerosol particles, independent of the analyte's optical properties. | Quantification of underivatized glucosamine, avoiding the need for derivatization. | plos.org |
| AQbD-based HPLC | A systematic approach to method development that builds quality, robustness, and reliability into the analytical procedure. | Development of highly robust methods for impurity detection in bulk and finished products. | researchgate.net |
| GC with Derivatization | Gas chromatography following chemical derivatization (e.g., acetylation) to make the analyte volatile. | Quantification of glucosamine content in pharmaceutical preparations. | yydbzz.com |
| HPTLC | A sophisticated form of thin-layer chromatography with advanced separation efficiency and detection limits. | An alternative to HPLC for quantifying glucosamine, especially after forced degradation studies. | researchgate.net |
Mechanistic Elucidation of Glucosamine Sulfate Action at Subcellular and Molecular Levels (In Vitro)
While glucosamine sulfate is widely used, its precise molecular mechanisms of action are still under active investigation. nih.govresearchgate.net In vitro studies using cell cultures, particularly chondrocytes, have been instrumental in shedding light on its potential biological pathways at the subcellular level. A significant body of evidence points to its role as an anti-inflammatory agent by modulating key signaling pathways.
A primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.govima-press.net In vitro studies on human osteoarthritic chondrocytes have shown that glucosamine sulfate can inhibit the activation of NF-κB and prevent the nuclear translocation of its key proteins, p50 and p65. nih.gov This is a critical finding, as NF-κB is a master regulator of inflammatory responses and controls the expression of numerous downstream targets involved in cartilage degradation.
By inhibiting NF-κB, glucosamine sulfate has been shown to suppress the gene expression of several pro-inflammatory and catabolic molecules, including:
Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα). researchgate.net
Enzymes: Cyclooxygenase-2 (COX-2), which is involved in pain and inflammation. researchgate.net
Matrix Metalloproteinases (MMPs): Specifically MMP-3, an enzyme that degrades components of the extracellular matrix. researchgate.net
Aggrecanases: Such as ADAMTS5, which breaks down aggrecan, a major proteoglycan in cartilage. researchgate.net
Beyond the NF-κB pathway, research suggests glucosamine sulfate may interact with cell surface receptors like CD44, TLR4, and ICAM1 and also inhibit the JAK/STAT signaling pathway , another important route for cytokine signaling. ima-press.net Furthermore, some studies indicate it can modulate autophagy (a cellular recycling process) through the mTOR pathway. ima-press.net
Table 2: In Vitro Molecular Targets of Glucosamine Sulfate
| Molecular Target/Pathway | Observed In Vitro Effect | Downstream Consequences | Reference(s) |
|---|---|---|---|
| NF-κB Pathway | Inhibition of activation; prevention of p50/p65 nuclear translocation. | Decreased expression of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and catabolic enzymes (COX-2, MMPs). | nih.govresearchgate.netima-press.net |
| JAK/STAT Pathway | Inhibition of the cytokine signaling pathway. | Regulation of inflammatory and immune responses. | ima-press.net |
| Cell Surface Receptors | Interacts with CD44, TLR4, and ICAM1 on chondrocytes. | Modulation of cell signaling, leukocyte migration, and inflammatory responses. | ima-press.net |
| mTOR Pathway | Modulates autophagy. | Promotes osteoblast proliferation. | ima-press.net |
Development of Advanced In Vitro Models for Studying Extracellular Matrix Remodeling
To better understand how glucosamine sulfate influences the joint environment, researchers are moving from traditional two-dimensional (2D) cell cultures to more complex and physiologically relevant three-dimensional (3D) models. These advanced models can more accurately mimic the intricate architecture and cell-matrix interactions of native cartilage tissue. mdpi.com
Emerging in vitro models for studying extracellular matrix (ECM) remodeling include:
Multicellular Spheroids: These are 3D aggregates of cells that grow as spheres, better reflecting the cell-cell networks, polarity, and protein secretion that occur in vivo compared to 2D monolayers. mdpi.com
Bioprinting and Hydrogels: 3D bioprinting allows for the precise patterning of cells within a supportive hydrogel scaffold, such as GelMA (gelatin methacryloyl). mdpi.com This technology enables the creation of structured mini-tissues. For example, fibroblasts encapsulated in a GelMA matrix have been shown to deposit collagen, creating a model suitable for studying fibrosis and tissue remodeling. mdpi.com
Decellularized Extracellular Matrix (dECM): This is a particularly powerful model where tissues or cell-cultured matrices are treated to remove all cellular components, leaving behind the complex, native-like ECM scaffold. nih.govnih.gov Stem cells or chondrocytes can then be seeded onto this scaffold to study their behavior in a highly realistic microenvironment. nih.gov Both tissue-derived and cell-derived dECMs are used, each with its own advantages for studying how the ECM comprehensively guides cell differentiation and function. nih.gov
3D Cell-Secreted Matrix Models: In this approach, cells themselves are cultured in a way that encourages them to secrete and assemble their own 3D matrix over several weeks. researchgate.net For instance, fibroblasts from patients with connective tissue disorders have been used to create such models, allowing researchers to study differences in collagen fiber orientation and matrix stiffness, providing direct insight into disease mechanisms and potential therapeutic interventions. researchgate.net A 3D micro-mass model of chondrocytes has also been used to show that glucosamine derivatives can stimulate the production of ECM components like Collagen type II and hyaluronic acid. walshmedicalmedia.com
These advanced models provide a more dynamic and accurate platform to investigate the effects of compounds like glucosamine sulfate on chondrocyte behavior, ECM synthesis, and degradation, paving the way for a deeper understanding of its role in joint health.
Table 3: Comparison of Advanced In Vitro Models
| Model Type | Description | Advantages for ECM Research | Reference(s) |
|---|---|---|---|
| Multicellular Spheroids | Self-assembled 3D aggregates of cells. | Better mimics cell-cell interactions and protein secretion profiles. | mdpi.com |
| Bioprinted Hydrogels | Cells precisely patterned within a 3D hydrogel scaffold. | Allows for controlled architecture and study of cell response to matrix mechanics. | mdpi.com |
| Decellularized ECM (dECM) | Natural ECM scaffold remaining after cellular components are removed. | Provides a native-like, complex microenvironment with preserved structural and compositional cues. | nih.govnih.gov |
| 3D Cell-Secreted Matrix | Matrix produced and organized by the cultured cells themselves over time. | Reflects the dynamic process of matrix assembly and allows for study of cell-driven matrix remodeling. | researchgate.net |
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for identifying and quantifying Glucosamine Sulfate Sodium Chloride in pharmaceutical formulations?
- Methodological Answer : The United States Pharmacopeia (USP) outlines a multi-step protocol for identification and assay. Infrared (IR) spectroscopy is used to verify structural integrity by comparing the sample spectrum to USP Glucosamine Hydrochloride RS, with modifications for sulfate and chloride ions . High-performance liquid chromatography (HPLC) is employed for quantification, with calculations based on molecular weights (573.31 for GSSCl vs. 431.26 for glucosamine hydrochloride). Specific rotation (+50.0° to +55.0°) and residue on ignition tests further validate purity .
Q. How should GSSCl be stored to maintain stability in long-term studies?
- Methodological Answer : USP guidelines mandate storage in tightly sealed, light-resistant containers to prevent degradation from moisture and photolytic reactions. Batch analytical data from regulatory submissions (e.g., HPRA) confirm compliance with pharmacopeial stability thresholds under these conditions .
Q. What distinguishes GSSCl from other glucosamine salts (e.g., hydrochloride or potassium chloride forms) in experimental design?
- Methodological Answer : GSSCl’s sulfate moiety and sodium chloride stabilization influence solubility, bioavailability, and ion content. Pharmacopeial monographs specify distinct identification tests (e.g., sulfate precipitation with barium chloride) and assay calculations to differentiate it from glucosamine hydrochloride or potassium variants .
Advanced Research Questions
Q. How can researchers optimize the synthesis of GSSCl to minimize impurities and improve yield?
- Methodological Answer : A patented method for recycling mother liquor involves controlled crystallization with organic precipitants (e.g., ethanol), followed by impurity removal via activated charcoal and anhydrous sodium sulfate. This process reduces chloride ion contamination and enhances yield by 15–20% compared to traditional methods .
Q. What strategies resolve contradictions in bioavailability data between GSSCl and glucosamine hydrochloride?
- Methodological Answer : Discrepancies arise from differences in absorption kinetics and ion content. To address this, use dual-method validation:
- HPLC for quantifying glucosamine content per USP protocols .
- Derivatization gas chromatography (GC) with hydroxylamine hydrochloride and acetylation for cross-verification, as described by Li and Wang (2009) .
- Control for sodium and chloride ions in pharmacokinetic models to isolate sulfate-specific effects .
Q. How do pharmacopeial assays account for batch-to-batch variability in GSSCl’s sulfate content?
- Methodological Answer : The USP assay requires a sulfate content of 16.3–17.3%, verified via gravimetric analysis after barium chloride precipitation. Researchers must replicate ignition steps (105°C drying, constant weight measurement) and apply the correction factor 0.4116 to convert residue weight to sulfate percentage .
Q. What experimental designs are effective for evaluating GSSCl’s chondroprotective mechanisms in vitro?
- Methodological Answer : Use human chondrocyte cultures with IL-1β-induced inflammation models. Measure glycosaminoglycan (GAG) synthesis via dimethylmethylene blue (DMMB) assay and validate results with HPLC quantification of extracellular matrix components. Include sodium chloride controls to isolate sulfate-specific effects .
Methodological Considerations for Data Integrity
Q. How should dissolution testing be standardized for GSSCl tablets to ensure reproducibility?
- Methodological Answer : USP dissolution guidelines specify Apparatus 2 (paddle) at 50 rpm, with water as the medium (900 mL). Samples are collected at 45 minutes and analyzed via HPLC. Compliance ensures >85% dissolution, critical for bioequivalence studies .
Q. What validation parameters are critical when adapting GC methods for GSSCl analysis?
- Methodological Answer : Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
